6-溴-2-氯喹啉-3-羧酸

- 点击 快速询问 获取最新报价。

- 提供有竞争力价格的高质量产品,您可以更专注于研究。

描述

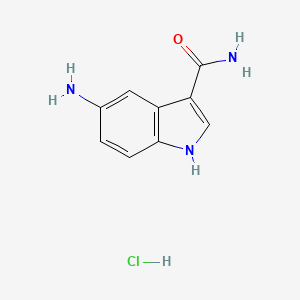

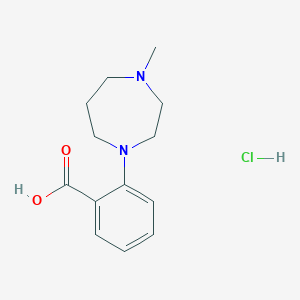

The compound of interest, 6-Bromo-2-chloroquinoline-3-carboxylic acid, is a halogenated quinoline derivative. Quinoline derivatives are known for their diverse biological activities, including antibacterial properties. The presence of bromine and chlorine atoms in the compound suggests potential reactivity and usefulness in various chemical reactions, particularly in the synthesis of other complex molecules or as a precursor for drug development .

Synthesis Analysis

The synthesis of halogenated quinoline derivatives can be achieved through various methods. For instance, a novel synthesis route for 3-halo-2-phenylquinoline-4-carboxylic acids involves the synthesis of an amino intermediate followed by a halogenation step using the Sandmeyer reaction . Similarly, the synthesis of 6-bromo-2-chloroquinoline-3-carboxylic acid could potentially follow a comparable pathway, with appropriate adjustments for the specific halogen substituents and positions on the quinoline ring.

Molecular Structure Analysis

The molecular structure of halogenated quinolines is characterized by the presence of a quinoline core with halogen atoms at specific positions, which can significantly influence the compound's physical and chemical properties. For example, the crystal structure of a related compound, 6-bromo-2-chloro-3-butylquinazolin-4(3H)-one, was determined to crystallize in the triclinic system with specific unit cell parameters, and its crystal packing was stabilized by various intermolecular interactions . These structural details are crucial for understanding the reactivity and interaction of the compound with other molecules.

Chemical Reactions Analysis

Halogenated quinolines participate in a variety of chemical reactions. For instance, cyclopalladated 6-bromo-2-ferrocenylquinoline complexes have been synthesized and shown to catalyze Suzuki coupling reactions . Additionally, the reactivity of 6-bromo-8-chlorosulfonylquinazoline-2,4(1H,3H)-dione with nucleophilic reagents has been explored, leading to the formation of various derivatives . These studies demonstrate the versatility of halogenated quinolines in synthetic chemistry.

Physical and Chemical Properties Analysis

The physical and chemical properties of 6-Bromo-2-chloroquinoline-3-carboxylic acid can be inferred from related compounds. The introduction of bromine and chlorine atoms can increase the density and molecular weight of the compound, potentially affecting its solubility and boiling point. The presence of a carboxylic acid group also suggests the possibility of forming salts and esters, as well as engaging in hydrogen bonding, which could influence its solubility in different solvents . The photolabile nature of brominated hydroxyquinoline, a related compound, indicates potential sensitivity to light, which could be relevant for the compound's stability and storage conditions .

科学研究应用

喹啉环体系的合成

喹啉衍生物是合成复杂杂环化合物的关键6-溴-2-氯喹啉-3-羧酸作为构建稠合或二元喹啉核心杂环体系的通用中间体 。它的反应性允许形成多种喹啉骨架,这在药物化学中至关重要。

医药中间体

该化合物被用作医药行业的中间体 。它在合成各种药物中起着至关重要的作用,特别是那些由于喹啉部分的生物活性而表现出抗炎和抗菌特性的药物。

药物化学研究

6-溴-2-氯喹啉-3-羧酸的喹啉核心是药物设计中一个重要的药效团 。它的结构基序与多种生物活性相关,使其成为开发新治疗剂的宝贵实体。

显色体系的开发

在分析化学中,羧酸衍生物,如6-溴-2-氯喹啉-3-羧酸,可用于开发选择性显色体系。 这些体系能够区分结构相似的化合物,这在各种化学分析中至关重要 。

生物活性杂环化合物的合成

该化合物在合成生物活性杂环化合物中起着关键作用。 这些化合物具有药理活性,并用于创建用于生物评估的新分子 。

新型药物开发

6-溴-2-氯喹啉-3-羧酸的结构特征使其在新型药物开发中具有潜力。 它的喹啉基序是寻找具有提高疗效和减少副作用的新药的基石 。

安全和危害

While specific safety and hazards information for 6-Bromo-2-chloroquinoline-3-carboxylic acid is not available, a related compound, Ethyl 6-Bromo-4-Chloro-3-Quinolinecarboxylate, should be handled with care. Avoid contact with skin and eyes, formation of dust and aerosols, and exposure without special instructions .

未来方向

Quinoline and its derivatives have versatile applications in the fields of industrial and synthetic organic chemistry. They play a major role in medicinal chemistry and are considered essential building blocks in organic synthesis . Therefore, the study and application of 6-Bromo-2-chloroquinoline-3-carboxylic acid and its derivatives could be a promising area for future research.

属性

IUPAC Name |

6-bromo-2-chloroquinoline-3-carboxylic acid |

Source

|

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C10H5BrClNO2/c11-6-1-2-8-5(3-6)4-7(10(14)15)9(12)13-8/h1-4H,(H,14,15) |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

FIOUCLFBKHTGDY-UHFFFAOYSA-N |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1=CC2=NC(=C(C=C2C=C1Br)C(=O)O)Cl |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C10H5BrClNO2 |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

286.51 g/mol |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

体外研究产品的免责声明和信息

请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。

![3-[(4-Methyl-1,4-diazepan-1-yl)methyl]aniline](/img/structure/B1291026.png)

![3-[(4-Methyl-1,4-diazepan-1-yl)methyl]benzonitrile](/img/structure/B1291027.png)

![{3-[3-(Dimethylamino)propoxy]phenyl}methanol](/img/structure/B1291030.png)

![4-[3-(Dimethylamino)propoxy]-N-methylbenzylamine](/img/structure/B1291031.png)

![1-[2-(4-Methyl-1,4-diazepan-1-yl)phenyl]methanamine](/img/structure/B1291034.png)

![7-Bromo-3,4-dihydro-2H-pyrido[3,2-b][1,4]oxazine](/img/structure/B1291037.png)

![2-[1-methyl-3-(trifluoromethyl)-1H-pyrazol-5-yl]benzoic acid](/img/structure/B1291039.png)

![3-{[(Allyloxy)carbonyl]amino}-5-hydroxybenzoic acid](/img/structure/B1291048.png)